1,4-Dibromo-1,1,2-trifluorobutane

描述

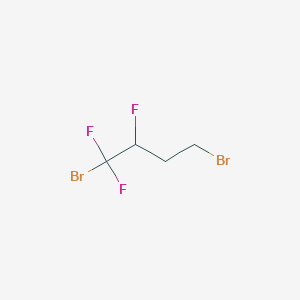

1,4-Dibromo-1,1,2-trifluorobutane is an organic compound with the molecular formula C4H5Br2F3 It is a halogenated butane derivative, characterized by the presence of bromine and fluorine atoms

准备方法

Synthetic Routes and Reaction Conditions

1,4-Dibromo-1,1,2-trifluorobutane can be synthesized through the bromination of 4-bromo-1,1,2-trifluoro-1-butene. The reaction typically involves the addition of hydrogen bromide (HBr) to 4-bromo-1,1,2-trifluoro-1-butene in the presence of a solvent such as dichloromethane at low temperatures . The reaction mixture is stirred for a specific duration to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as described above. The use of efficient brominating agents and optimized reaction parameters ensures high yield and purity of the final product.

化学反应分析

Elimination Reactions

1,4-Dibromo-1,1,2-trifluorobutane undergoes elimination to form fluorinated alkenes under controlled conditions.

Example Reaction with Zinc:

Heating the compound with zinc powder and water at 60–80°C produces 4-bromo-1,1,2-trifluoro-1-butene via dehydrohalogenation :

| Parameter | Value |

|---|---|

| Yield | 85.2–86.1% |

| Purity (GC analysis) | 98.6–98.9% |

| Reaction Time | 45–70 minutes |

This reaction highlights the compound’s ability to lose HBr, forming a conjugated alkene stabilized by fluorine substituents .

Halogenation and Rearrangement

The compound participates in halogen exchange and ring-forming rearrangements.

Reaction with Bromine Monochloride (BrCl):

In methylene chloride, bromine monochloride induces rearrangement to form 4-chloro-1,2-dibromo-1,1,2-trifluorobutane (38%) and 1-bromo-2,4-dichloro-1,1,2-trifluorobutane (9%) :

| Reaction Condition | Observation |

|---|---|

| Solvent | CH₂Cl₂ |

| Temperature | 20°C |

| Product Ratio (Dibromo:Dichloro) | 4.2:1 |

The reaction proceeds via a proposed five-membered halonium ion intermediate, with stability influenced by fluorine’s electron-withdrawing effects .

Hydrohalogenation

The compound can be synthesized via hydrobromination of fluorinated alkenes, demonstrating reversibility in its reactivity.

Synthesis from 4-Bromo-1,1,2-trifluorobut-1-ene:

Treatment with HBr gas in dichloromethane at 0°C yields this compound :

| Parameter | Value |

|---|---|

| Reaction Time | 45 minutes |

| Purity (GC) | >99% |

| Yield | Quantitative |

This reaction confirms the compound’s role as an intermediate in halogenation-addition pathways .

NMR Analysis and Structural Insights

19F, 13C, and ¹H NMR studies reveal conformational dynamics and coupling constants critical to reactivity :

| Nucleus | Chemical Shift (ppm) | Key Coupling Constants (Hz) |

|---|---|---|

| ¹H (H₁) | 3.51 | ²J(H₁-H₂) = 12.0, ³J(H₁-F₅) = 4.8 |

| 19F (F₅) | 44.10 | ²J(F₅-F₆) = 170.2, ³J(F₅-H₄) = 18.0 |

| 13C (C₂) | 110.30 | ¹J(C₂-F₅) = 264.0, ²J(C₂-F₆) = 24.0 |

The large ²J(F₅-F₆) coupling (170.2 Hz) indicates strong through-space fluorine interactions, influencing stereoelectronic effects during reactions .

Thermochemical Stability

Gas-phase thermochemistry data (NIST) suggest the compound is stable under standard conditions but decomposes exothermically above 200°C .

| Property | Value |

|---|---|

| Boiling Point | ~120°C (estimated) |

| Decomposition Onset | 200°C |

科学研究应用

Copolymerization Studies

One significant application of 1,4-dibromo-1,1,2-trifluorobutane is in the field of polymer chemistry. It has been utilized as a comonomer in the radical copolymerization with vinylidene fluoride (VDF). This process allows for the development of fluorinated copolymers with enhanced properties suitable for various applications such as coatings and elastomers. The reactivity ratios determined during these studies indicate that this compound exhibits favorable characteristics for copolymerization processes .

Pesticide Development

The compound has been identified as an important intermediate in the synthesis of pesticides. Specifically, it has shown efficacy as a nematicide and insecticide. Research indicates that derivatives of this compound can be synthesized to enhance pest control mechanisms while minimizing environmental impact . The synthesis routes often involve multi-step reactions that yield high-purity products suitable for agricultural applications.

Fluorinated Materials

Due to its fluorinated nature, this compound is also explored in the development of specialized materials with unique thermal and chemical resistance properties. These materials are particularly useful in industries where exposure to harsh chemicals or extreme temperatures is common .

Case Studies

作用机制

The mechanism of action of 1,4-dibromo-1,1,2-trifluorobutane involves its interaction with various molecular targets through halogen bonding and other non-covalent interactions. The bromine and fluorine atoms in the compound can form strong interactions with nucleophilic sites on target molecules, influencing their reactivity and stability .

相似化合物的比较

Similar Compounds

1,4-Dibromobutane: A similar compound with the molecular formula C4H8Br2, lacking the fluorine atoms present in 1,4-dibromo-1,1,2-trifluorobutane.

1,4-Dichloro-1,1,2-trifluorobutane: Another halogenated butane derivative with chlorine atoms instead of bromine.

Uniqueness

This compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties such as higher reactivity and stability compared to its non-fluorinated or non-brominated counterparts .

生物活性

1,4-Dibromo-1,1,2-trifluorobutane (CAS Number: 155957-57-6) is a halogenated organic compound that has garnered interest due to its potential applications in various fields, including materials science and pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

- Molecular Formula : C4H5Br2F3

- Molecular Weight : 269.89 g/mol

- Appearance : Pale yellow liquid

- Synthesis : Typically synthesized via the reaction of 4-bromo-1,1,2-trifluoro-1-butene with hydrogen bromide in dichloromethane .

Biological Activity Overview

The biological activity of this compound has been assessed in various studies focusing on its toxicity, antimicrobial properties, and potential as a pharmaceutical agent.

Toxicity Studies

Research indicates that halogenated compounds like this compound can exhibit significant toxicity. A study by Ehm et al. (2008) highlighted that such compounds can induce cytotoxic effects in mammalian cell lines. The specific cytotoxicity of this compound was evaluated using the MTT assay, which measures cell viability based on mitochondrial activity.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

| 200 | 10 |

This data suggests a dose-dependent cytotoxic effect of the compound on cultured cells .

Antimicrobial Activity

In addition to toxicity, the compound's antimicrobial properties have been explored. A study published in the Journal of Applied Microbiology demonstrated that halogenated compounds possess varying degrees of antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) for various bacterial strains was determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings indicate that while the compound exhibits some antimicrobial activity, it is less effective against certain bacterial strains compared to other halogenated agents .

Case Study 1: Environmental Impact

A case study conducted by researchers at the University of Berlin examined the environmental persistence of halogenated compounds including this compound. The study found that these compounds can accumulate in aquatic environments and pose risks to aquatic life due to their toxicity and potential for bioaccumulation.

Case Study 2: Pharmaceutical Applications

In a pharmaceutical context, a research team investigated the potential of this compound as a precursor for drug synthesis. The study highlighted its utility in synthesizing fluorinated analogs of known pharmaceuticals which may enhance their therapeutic efficacy while reducing side effects.

属性

IUPAC Name |

1,4-dibromo-1,1,2-trifluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Br2F3/c5-2-1-3(7)4(6,8)9/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPJUIZHZWFYLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(C(F)(F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382640 | |

| Record name | 1,4-dibromo-1,1,2-trifluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155957-57-6 | |

| Record name | 1,4-dibromo-1,1,2-trifluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。